molecular formula C16H12ClN3OS B1486965 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol CAS No. 860609-53-6

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol

Cat. No.: B1486965
CAS No.: 860609-53-6
M. Wt: 329.8 g/mol
InChI Key: NAZPPBJJNQMGTI-UHFFFAOYSA-N
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Description

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol is a chemical compound with the molecular formula C16H12ClN3OS and a molar mass of 329.8 g/mol. This compound is characterized by its unique structure, which includes a pyrimidinol core, a chlorophenyl sulfanyl group, and a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol typically involves multiple steps, starting with the preparation of the pyrimidinol core. One common approach is the reaction of 4-chlorophenyl sulfanyl methyl chloride with 2-(4-pyridinyl) pyrimidin-4-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfonyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyrimidinol core.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The major product of oxidation is 6-{[(4-Chlorophenyl)sulfonyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol.

  • Reduction: The reduction product is typically 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol itself, as it is already in its reduced form.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrimidin-4-ol

  • 2-(4-Chlorophenyl)sulfonyl-1-phenyl-ethanone

Uniqueness: . Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-12-1-3-14(4-2-12)22-10-13-9-15(21)20-16(19-13)11-5-7-18-8-6-11/h1-9H,10H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZPPBJJNQMGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=CC(=O)NC(=N2)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol
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6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol
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6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol

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